molecular formula C11H15NO4 B3032033 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate CAS No. 952182-27-3

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate

Cat. No.: B3032033
CAS No.: 952182-27-3
M. Wt: 225.24
InChI Key: CTHZHSWSRBKAAA-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate is a chemical compound with the molecular formula C11H15NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate typically involves the reaction of pyrrole derivatives with tert-butyl and methyl groups. One common method involves the use of tert-butyl chloroformate and methyl chloroformate as reagents. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of production.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Reagents such as halogens and sulfonyl chlorides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution can introduce functional groups such as halides or sulfonates .

Scientific Research Applications

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing various chemical frameworks.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and methyl groups can influence the compound’s reactivity and binding affinity. The pyrrole ring can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate can be compared with other pyrrole derivatives such as:

    1-tert-Butyl 3-methyl 5-isopropyl 1H-pyrrole-1,3-dicarboxylate: This compound has an additional isopropyl group, which can alter its chemical properties and reactivity.

    1-tert-Butyl 3-methyl 1H-pyrrole-1,3(2H,5H)-dicarboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrrole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHZHSWSRBKAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662710
Record name 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-27-3
Record name 1-(1,1-Dimethylethyl) 3-methyl 1H-pyrrole-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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